molecular formula C9H12N2O4 B2363850 Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate CAS No. 2377004-96-9

Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate

Cat. No.: B2363850
CAS No.: 2377004-96-9
M. Wt: 212.205
InChI Key: SVODMBUXKVWLQX-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[44]nonane-8-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate typically involves a multi-step process. One efficient method includes the catalytic hydrogenation of [ (5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates. This reaction is carried out under catalytic hydrogenation conditions using Raney nickel as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in metabolic pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds and those with similar functional groups. Examples include:

  • Spiro[4.4]nonane derivatives
  • Spirobiindane-based compounds

Uniqueness

Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-6(12)5-2-3-9(4-5)7(13)10-8(14)11-9/h5H,2-4H2,1H3,(H2,10,11,13,14)/t5-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVODMBUXKVWLQX-ANLVUFKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@]2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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